

Spectral Analysis of Isopropyl Benzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl benzenesulfonate*

Cat. No.: B196068

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **isopropyl benzenesulfonate**, a compound of interest in pharmaceutical development and organic synthesis. Due to the limited availability of public domain spectral data, this guide combines experimental data from closely related compounds with predicted values to offer a robust analytical profile. It is intended to serve as a valuable resource for researchers in compound identification, purity assessment, and quality control.

Mass Spectrometry (MS)

Mass spectrometry of **isopropyl benzenesulfonate** typically involves soft ionization techniques to minimize fragmentation and clearly identify the molecular ion.

Table 1: Mass Spectrometry Data for **Isopropyl Benzenesulfonate**

Parameter	Value	Source/Method
Molecular Formula	C ₉ H ₁₂ O ₃ S	-
Molecular Weight	200.26 g/mol	[Computed by PubChem]
Exact Mass	200.05071541 Da	[Computed by PubChem]
Primary Ionization Adduct	[M+NH ₄] ⁺	ESI+

Infrared (IR) Spectroscopy

The infrared spectrum of **isopropyl benzenesulfonate** is characterized by absorptions corresponding to the vibrations of its specific functional groups. The following table outlines the expected characteristic IR absorption bands.

Table 2: Predicted Infrared (IR) Spectral Data for **Isopropyl Benzenesulfonate**

Functional Group	Predicted Absorption (cm ⁻¹)	Vibration Mode
C-H (Aromatic)	3100 - 3000	Stretching
C-H (Aliphatic)	2985 - 2870	Stretching
C=C (Aromatic)	1600 - 1450	Stretching
S=O (Sulfonate)	1350 - 1300	Asymmetric Stretching
S=O (Sulfonate)	1180 - 1150	Symmetric Stretching
S-O-C	1000 - 960	Stretching
C-H (Isopropyl)	1385 - 1380, 1370 - 1365	Bending (doublet)
Monosubstituted Benzene	770 - 730 and 710 - 690	Out-of-plane Bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of **isopropyl benzenesulfonate**. The predicted chemical shifts are based on the analysis of similar sulfonate esters and standard chemical shift tables.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data for **Isopropyl Benzenesulfonate** (Solvent: CDCl₃)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2', H-6' (ortho)	7.85 - 7.95	d	7.5 - 8.5	2H
H-3', H-4', H-5' (meta, para)	7.50 - 7.65	m	-	3H
H-1 (isopropyl methine)	4.80 - 4.95	sept	~6.2	1H
H-2 (isopropyl methyl)	1.30 - 1.40	d	~6.2	6H

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Spectral Data for **Isopropyl Benzenesulfonate** (Solvent: CDCl₃)

Carbon	Chemical Shift (δ , ppm)
C-1' (ipso)	135 - 138
C-4' (para)	133 - 135
C-2', C-6' (ortho)	128 - 130
C-3', C-5' (meta)	126 - 128
C-1 (isopropyl methine)	75 - 78
C-2 (isopropyl methyl)	22 - 24

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

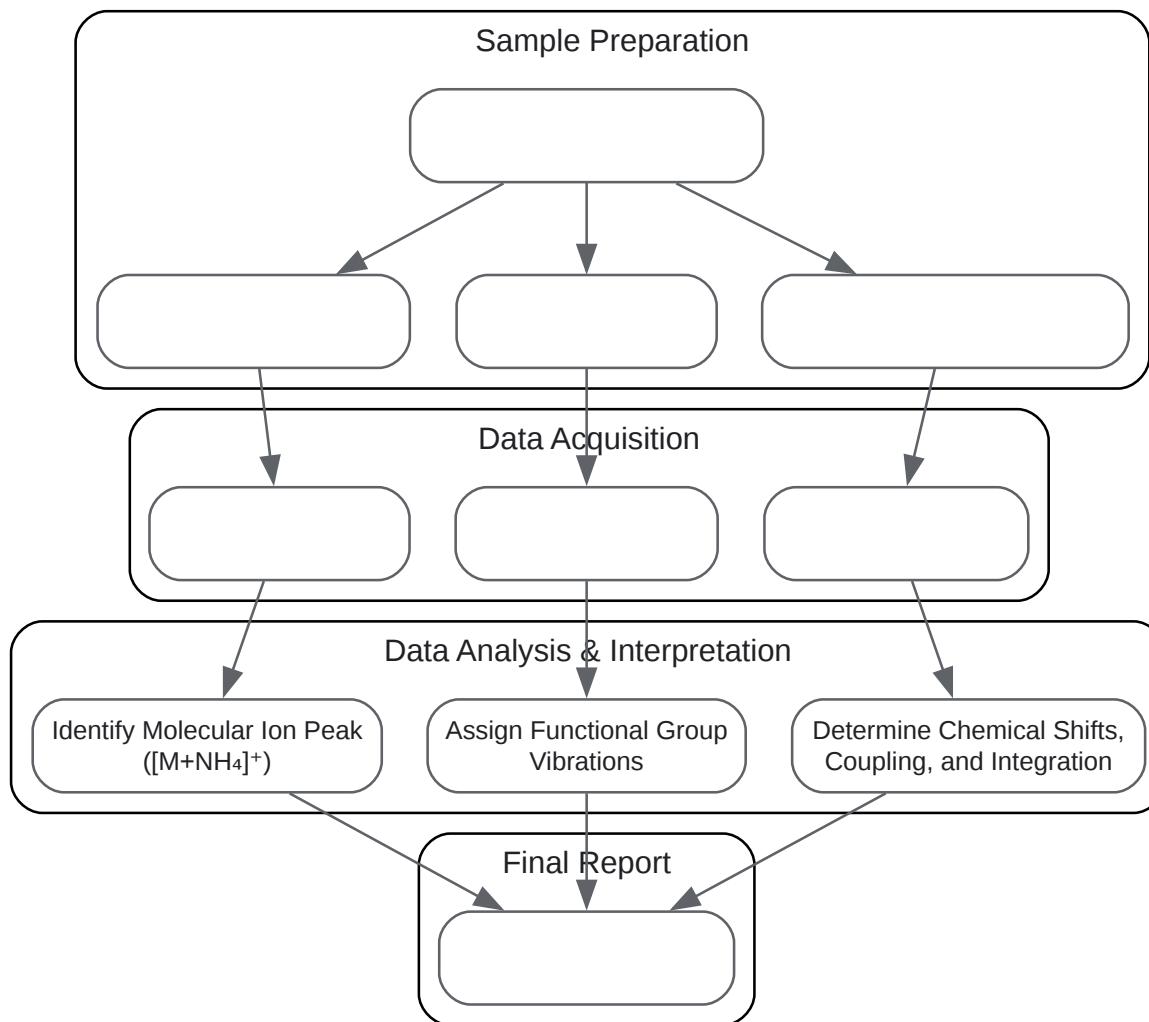
Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of 1-10 μ g/mL in the same solvent.
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrometer is operated in positive ion mode to detect the $[M+H]^+$ or other adducts like $[M+NH_4]^+$. The data is acquired over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: As **isopropyl benzenesulfonate** is a liquid at room temperature, the neat liquid is applied as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: A background spectrum of the clean KBr/NaCl plates is first recorded. The sample is then applied, and the sample spectrum is acquired. The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .


Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of **isopropyl benzenesulfonate** is dissolved in about 0.6 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition:
 - 1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
 - ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width of approximately 220 ppm is used. A longer relaxation delay (2-5 seconds)

and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

Data Acquisition and Analysis Workflow

The logical flow from sample preparation to spectral interpretation is a critical aspect of analytical chemistry. The following diagram illustrates this workflow for the comprehensive spectral analysis of **isopropyl benzenesulfonate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **isopropyl benzenesulfonate**.

- To cite this document: BenchChem. [Spectral Analysis of Isopropyl Benzenesulfonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b196068#isopropyl-benzenesulfonate-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com